4-カルバモイル-1-メチル-1H-ピロール-2-カルボン酸

説明

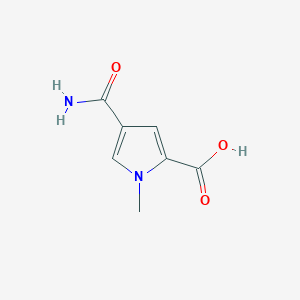

4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is characterized by a pyrrole ring substituted with a carbamoyl group at the 4-position and a carboxylic acid group at the 2-position

科学的研究の応用

Chemistry

4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the creation of derivatives with tailored properties for specific applications.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing derivatives for various chemical reactions |

| Derivative Formation | Can form oxidized or reduced derivatives, enhancing versatility |

Biology

The compound is under investigation for its biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that it can influence cellular processes by modulating gene expression and affecting cell signaling pathways.

Case Study : Research into pyrrole derivatives has demonstrated their potential as anti-tuberculosis agents, with some exhibiting MIC values below 0.016 μg/mL against Mycobacterium tuberculosis . This indicates a promising avenue for developing new treatments for resistant strains.

Medicine

In the pharmaceutical realm, 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid is being explored as a drug candidate due to its ability to interact with biological targets. Its mechanism of action may involve inhibiting specific enzymes or binding to receptors, leading to altered cellular functions .

| Medical Application | Potential Benefits |

|---|---|

| Antimicrobial Agent | Effective against resistant bacterial strains |

| Anticancer Properties | May inhibit tumor growth through specific pathways |

Industry

The compound finds utility in the development of new materials , particularly those requiring specific properties such as conductivity or stability. Its unique chemical structure allows it to be incorporated into various industrial applications, including polymer science and materials engineering.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 1-methylpyrrole-2-carboxylic acid with a suitable carbamoylating agent. One common method is the reaction of 1-methylpyrrole-2-carboxylic acid with phosgene or a phosgene equivalent in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbamoyl or carboxylic acid positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamoyl or carboxylic acid derivatives.

作用機序

The mechanism of action of 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

1-Methylpyrrole-2-carboxylic acid: Lacks the carbamoyl group at the 4-position.

4-Carbamoylpyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position.

4-Carbamoyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position.

Uniqueness: 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the carbamoyl and carboxylic acid groups on the pyrrole ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

生物活性

4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, featuring both a carbamoyl and a carboxylic acid group, provides it with distinct chemical and biological characteristics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as pyrrole-2-carboxylate decarboxylase, which plays a critical role in the metabolism of pyrrole derivatives. This inhibition can lead to significant alterations in metabolic pathways within cells.

- Receptor Binding : Similar to other pyrrole derivatives, this compound may bind to specific receptors, influencing cellular signaling pathways and gene expression.

- Cellular Effects : It modulates cell function by affecting metabolic flux and gene expression related to various cellular processes. Studies indicate that it can enhance or disrupt normal physiological functions depending on dosage.

4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid interacts with several biomolecules, influencing their activity:

- Stability and Degradation : The compound exhibits relative stability under standard laboratory conditions but may degrade over time, affecting its long-term biological activity.

- Transport Mechanisms : Its distribution within cells is facilitated by specific transporters, which aid in localization and accumulation in target cellular compartments.

Antimicrobial Activity

Research indicates that 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through its interference with essential metabolic pathways.

Anticancer Activity

The compound has shown promising results in anticancer studies:

- Cell Line Studies : In vitro experiments have revealed that it inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these activities suggest significant potency compared to standard chemotherapeutics like doxorubicin .

Case Studies

Several studies have explored the biological activities of 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid:

- Anticancer Mechanisms : A study demonstrated that the compound inhibited cell growth in various cancer lines through apoptosis induction and cell cycle arrest mechanisms. The involvement of caspase activation was noted as a critical pathway in mediating these effects .

- Synergistic Effects : In combination therapies, the compound has been shown to enhance the effectiveness of existing anticancer drugs by lowering their required dosages while maintaining efficacy against tumor growth .

- Molecular Docking Studies : Computational studies have predicted binding affinities of the compound with key proteins involved in cancer progression, suggesting potential pathways through which it exerts its effects .

特性

IUPAC Name |

4-carbamoyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-3-4(6(8)10)2-5(9)7(11)12/h2-3H,1H3,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDNDVAWZIXTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438488 | |

| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143158-62-7 | |

| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。